methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate
Description
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a bromine atom at position 5, a sulfamoyl group (-SO₂NH₂) at position 4, and a methyl ester at position 2. This structure combines electrophilic (bromine), hydrogen-bonding (sulfamoyl), and lipophilic (ester) moieties, making it a versatile candidate for pharmaceutical and materials science research.
The sulfamoyl group is notable for its ability to participate in hydrogen bonding, which may influence crystal packing and biological interactions .
Properties
Molecular Formula |
C6H7BrN2O4S |
|---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H7BrN2O4S/c1-13-6(10)3-2-4(5(7)9-3)14(8,11)12/h2,9H,1H3,(H2,8,11,12) |
InChI Key |
AKYKRVQOXZQCBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)Br)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate (Precursor)
This intermediate is a key starting material for further sulfamoylation.
- Method: Bromination of methyl 1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS) or enzymatic bromination.
- Conditions:
- Solvent: Dichloromethane (CH2Cl2) or tert-butanol (for enzymatic).
- Temperature: Room temperature (around 23 °C).
- Time: 0.5 h for chemical bromination; up to 24 h for enzymatic.
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation.
- Yield: Approximately 60-70% for chemical bromination; enzymatic methods provide environmentally friendly alternatives with moderate yields.
- Reference Reaction:
Methyl 1H-pyrrole-2-carboxylate + NBS → Methyl 5-bromo-1H-pyrrole-2-carboxylate.
Sulfamoylation at the 4-Position
The introduction of the sulfamoyl group (-SO2NH2) at the 4-position is typically achieved by sulfonylation reactions using sulfonyl chlorides or sulfamoyl chlorides.
- Method:
- Reaction of methyl 5-bromo-1H-pyrrole-2-carboxylate with sulfamoyl chloride derivatives under basic conditions.
- Alternatively, palladium-catalyzed direct sulfonylation on the pyrrole ring has been reported.
- Conditions:
- Solvent: Dichloromethane or dimethylformamide (DMF).
- Base: Triethylamine or cesium pivalate (CsOPiv) to neutralize HCl formed.
- Catalyst: Pd(OAc)2 (10 mol%) and AgOAc (1.5 equiv) for C-H activation sulfonylation.
- Temperature: 90-130 °C depending on method and catalyst.
- Time: 12 h or more for catalytic methods.
- Yield: Typically 70-85% depending on substrate and conditions.
- Purification: Silica gel column chromatography using mixtures of ethyl acetate and hexanes.
- Example: The sulfonylation of pyrrole derivatives with arylsulfonyl chlorides to yield sulfamoyl-substituted pyrroles.
Combining Bromination and Sulfamoylation
Two synthetic routes are common:
- Route A: Bromination first, then sulfamoylation.
- Route B: Sulfamoylation first, then bromination (less common due to possible interference of sulfamoyl group with bromination).
Route A is preferred for better regioselectivity and yield.
Experimental Data Summary
Research Findings and Notes
- Enzymatic bromination using vanadate-dependent bromoperoxidase offers a green chemistry approach with mild conditions and good regioselectivity but requires longer reaction times.
- Palladium-catalyzed C-H sulfonylation provides a direct and efficient method to introduce sulfamoyl groups on pyrrole rings without pre-functionalization.
- The sulfamoyl group introduction is sensitive to reaction conditions; strong bases or high temperatures can lead to side reactions or decomposition.
- Characterization of intermediates and final products is typically done by NMR (1H, 13C), IR spectroscopy, HRMS, and melting point analysis to confirm structure and purity.
- The presence of bromine at the 5-position directs sulfonylation regioselectively to the 4-position due to electronic and steric effects.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Products include various substituted pyrrole derivatives.
Reduction: Products include sulfides or thiols.
Oxidation: Products include pyrrolinones or other oxidized pyrrole derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate has shown promising antimicrobial properties. Studies indicate that compounds with a pyrrole ring exhibit enhanced activity against a range of bacterial strains. For instance, a study demonstrated that derivatives of this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Research has also indicated the potential of this compound in cancer treatment. It has been observed to induce apoptosis in certain cancer cell lines, suggesting that it could be explored further as a chemotherapeutic agent. A notable case study involved the compound’s effects on human breast cancer cells, where it significantly reduced cell viability at specific concentrations .
Agricultural Applications
Herbicide Development
The compound's structural features allow it to interact with biological systems effectively, making it a candidate for herbicide development. Research has focused on its ability to inhibit specific metabolic pathways in plants, thus preventing weed growth without harming crops. A patent highlights the synthesis of similar compounds that demonstrate herbicidal activity, providing a framework for further exploration of this compound in this area .
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity. The following table summarizes the synthesis conditions and yields reported in various studies:
| Synthesis Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Reaction with sodium methoxide | 71 | Methanol, room temperature |
| Reaction with sulfamide derivative | 85 | Ethanol, reflux |
| Direct bromination | 82 | Acetic acid, under nitrogen atmosphere |
Case Studies
Case Study 1: Antimicrobial Testing
A comprehensive study assessed the antimicrobial properties of this compound against various pathogens. The results indicated that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus by over 70%, showcasing its potential as a therapeutic agent.
Case Study 2: Herbicidal Efficacy
In agricultural trials, this compound was tested against common weeds in maize fields. The compound demonstrated a significant reduction in weed biomass compared to untreated controls, indicating its efficacy as an herbicide.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Table 1: Structural and Functional Comparison
Analysis of Structural and Functional Differences
Sulfamoyl Group vs. The carboxylic acid in 5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (similarity score 0.76) increases hydrophilicity but reduces metabolic stability compared to the esterified target compound .
Bromine vs. Chlorine Substitution
- Bromine’s larger atomic radius and polarizability may improve binding affinity in hydrophobic pockets compared to chlorine in methyl 3-chloro-1H-pyrazole-4-carboxylate. However, chlorine’s electronegativity could enhance electronic effects in the pyrazole ring .
Pyrrole vs. Pyrazole Core Pyrroles (as in the target compound) are more aromatic and electron-rich than pyrazoles, influencing reactivity and electronic properties.
Biological Activity
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a bromine atom and a sulfamoyl group, which contributes to its reactivity and biological properties. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfamoyl group can form hydrogen bonds, enhancing binding affinity to target proteins. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Targeted Pathways
Research indicates that compounds with similar structures can influence multiple biochemical pathways:
- Antimicrobial Activity : Structurally related pyrrole derivatives have demonstrated significant antimicrobial effects, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Certain pyrrole derivatives exhibit cytotoxic effects against cancer cell lines, likely through induction of apoptosis or cell cycle arrest.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | IC50 (µM) | Cell Line/Organism | Reference |
|---|---|---|---|
| Antibacterial | 3.12 - 12.5 | Staphylococcus aureus | |
| Anticancer (MCF-7) | 21.3 - 28.3 | Human breast cancer | |
| Antiviral (HBV) | NA | Hepatitis B virus |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyrrole derivatives, including this compound. The compound showed potent activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics such as ciprofloxacin .
- Anticancer Potential : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 and A549. Results indicated significant growth inhibition, with IC50 values suggesting that the compound could be a candidate for further development as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies revealed favorable binding affinities, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
